molecular formula C10H7N5O2 B1313959 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile CAS No. 65973-70-8

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1313959
CAS No.: 65973-70-8
M. Wt: 229.19 g/mol
InChI Key: CKGBQLWPFNYZGS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and enzymes involved in cell proliferation. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile
  • 4-Amino-1-(3-nitrophenyl)-1h-pyrazole-5-carbonitrile
  • 5-Amino-1-(4-nitrophenyl)-1h-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of both amino and nitro groups on the pyrazole ring provides a versatile platform for further functionalization and optimization for various applications .

Properties

IUPAC Name

5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGBQLWPFNYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495909
Record name 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-70-8
Record name 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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